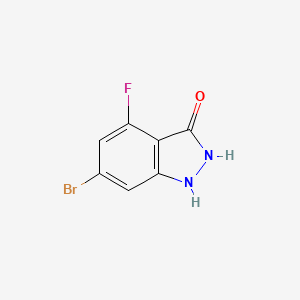

6-bromo-4-fluoro-1H-indazol-3-ol

Beschreibung

6-Bromo-4-fluoro-1H-indazol-3-ol is a halogenated indazole derivative characterized by a bromine atom at position 6, a fluorine atom at position 4, and a hydroxyl group at position 2. Its molecular formula is C₇H₄BrFN₂O, with an average molecular mass of 231.024 g/mol . This compound is structurally significant due to its electron-withdrawing substituents (Br and F), which influence its electronic properties and reactivity. Indazole derivatives are widely explored in medicinal chemistry as kinase inhibitors, anticancer agents, and intermediates in organic synthesis .

Eigenschaften

IUPAC Name |

6-bromo-4-fluoro-1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2O/c8-3-1-4(9)6-5(2-3)10-11-7(6)12/h1-2H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFEQEVZZMXXXTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NNC2=O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301254356 | |

| Record name | 6-Bromo-4-fluoro-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301254356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887568-01-6 | |

| Record name | 6-Bromo-4-fluoro-1,2-dihydro-3H-indazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887568-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-4-fluoro-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301254356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-fluoro-1H-indazol-3-ol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-nitroaniline and 6-bromo-2-nitroaniline.

Nitration and Reduction: The nitro group is introduced through nitration reactions, followed by reduction to form the corresponding amines.

Cyclization: The amines undergo cyclization reactions to form the indazole core. This step often involves the use of cyclizing agents such as phosphorus oxychloride or polyphosphoric acid.

Functional Group Introduction: The bromine and fluorine atoms are introduced through halogenation reactions using reagents like bromine and fluorine gas or their derivatives.

Hydroxylation: The hydroxyl group is introduced at the 3rd position through hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:

Catalysts: Use of catalysts to enhance reaction rates and selectivity.

Solvents: Selection of appropriate solvents to facilitate reactions and product isolation.

Purification: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

6-bromo-4-fluoro-1H-indazol-3-ol undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The hydroxyl group can be oxidized to form ketones or reduced to form alcohols.

Cyclization Reactions: The indazole core can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Electrophilic Substitution: Reagents such as bromine or iodine in the presence of Lewis acids like aluminum chloride.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Substitution Products: Formation of derivatives with different functional groups replacing bromine or fluorine.

Oxidation Products: Formation of ketones or carboxylic acids.

Reduction Products: Formation of alcohols or amines.

Wissenschaftliche Forschungsanwendungen

6-bromo-4-fluoro-1H-indazol-3-ol has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-bromo-4-fluoro-1H-indazol-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways, such as kinases or proteases.

Receptor Binding: Binding to specific receptors on cell surfaces to modulate cellular signaling pathways.

DNA Interaction: Interacting with DNA to inhibit replication or transcription processes.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

6-Bromo-4-Fluoro-3-Iodo-1H-Indazole

- Molecular Formula : C₇H₃BrFIN₂

- Molecular Weight : 340.92 g/mol

- Key Differences: Replaces the hydroxyl group at position 3 with an iodine atom. This compound is used in radiopharmaceutical research .

3-Bromo-4-Fluoro-1H-Indazol-6-Ol

- Molecular Formula : C₇H₄BrFN₂O

- Molecular Weight : 231.024 g/mol

- Key Differences : Positional isomer with bromine at position 3 and hydroxyl at position 5. This alters hydrogen-bonding capabilities and solubility, impacting biological activity .

4-Bromo-3-Chloro-6-Fluoro-1H-Indazole

- Molecular Formula : C₇H₃BrClFN₂

- Molecular Weight : 263.37 g/mol

- Key Differences : Substitutes bromine at position 4 and chlorine at position 3. The chlorine atom introduces stronger electron-withdrawing effects, which may alter reaction kinetics in cross-coupling reactions .

7-Bromo-4-Chloro-1H-Indazol-3-Amine

- Molecular Formula : C₇H₆BrClN₃

- Molecular Weight : 248.50 g/mol

- Key Differences : Features an amine group at position 3, enhancing nucleophilicity. Used in synthesizing kinase inhibitors .

Physicochemical Properties

| Compound | LogP (Predicted) | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|

| 6-Bromo-4-fluoro-1H-indazol-3-ol | 1.8 | ~0.5 (DMSO) | >250 (decomposes) |

| 6-Bromo-4-fluoro-3-iodo-1H-indazole | 2.5 | ~0.3 (DMSO) | 180–185 |

| 3-Bromo-4-fluoro-1H-indazol-6-ol | 1.6 | ~1.2 (DMSO) | 220–225 |

Note: Data extrapolated from structural analogs in PubChem and vendor specifications .

Biologische Aktivität

6-Bromo-4-fluoro-1H-indazol-3-ol is a heterocyclic compound belonging to the indazole family, characterized by the presence of bromine and fluorine atoms at the 6th and 4th positions, respectively, along with a hydroxyl group at the 3rd position. This unique structure endows it with significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is with a molecular weight of approximately 219.02 g/mol. The presence of halogens (bromine and fluorine) influences its reactivity and interaction with biological targets, potentially enhancing its therapeutic profile.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

1. Anticancer Activity

Studies have shown that indazole derivatives, including this compound, can inhibit tumor growth in various cancer cell lines. The compound has been reported to act as an inhibitor of phosphoinositide 3-kinase (PI3K), a critical pathway in cancer cell proliferation and survival .

2. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

3. Anti-inflammatory Effects

Research suggests that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

Inhibition of Kinases: The compound inhibits various kinases involved in cellular signaling pathways, leading to altered cell growth and survival .

Interaction with Receptors: It may bind to specific receptors, modulating signal transduction pathways that influence inflammation and immune responses .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

Case Study 1: A study evaluated its anticancer effects on human breast cancer cell lines, demonstrating significant cell death at micromolar concentrations. The compound induced apoptosis through the activation of caspase pathways .

Case Study 2: Another investigation reported its efficacy against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an antimicrobial agent in treating resistant infections .

Comparative Analysis

A comparison table below summarizes the biological activities of this compound with related compounds:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| 4-Fluoro-1H-indazole | Moderate | Low | Moderate |

| 6-Bromoindazole | Low | Moderate | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.